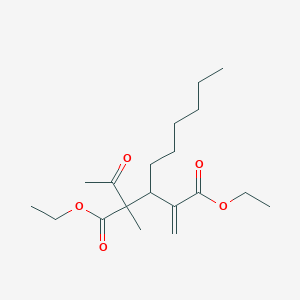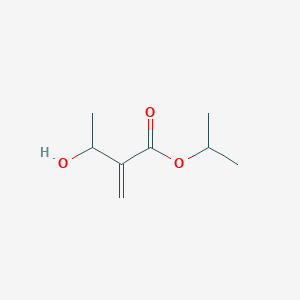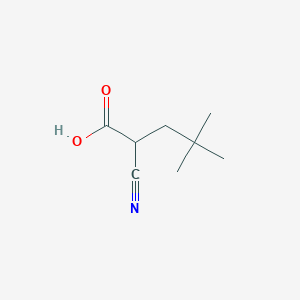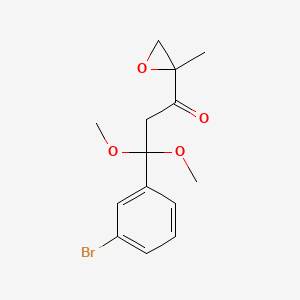![molecular formula C12H16N2O2 B14378147 2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one CAS No. 88550-05-4](/img/structure/B14378147.png)
2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is a heterocyclic compound that belongs to the pyrano[2,3-c]pyrazole family This compound is characterized by its unique structure, which includes a pyran ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one typically involves the condensation of pyrazol-5-ones with β-keto esters. The reaction is carried out under thermal conditions, leading to the formation of the desired pyrano[2,3-c]pyrazole compound . Another method involves the reaction of 2-piperidylacetohydrazides with ethyl acetoacetate or acetylenic acid esters under reflux in ethanol, resulting in the formation of 3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one undergoes various chemical reactions, including:
Condensation Reactions: The compound can be synthesized through the condensation of pyrazol-5-ones with β-keto esters.
Substitution Reactions: It can participate in substitution reactions, where functional groups on the pyran or pyrazole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include ethyl acetoacetate, acetylenic acid esters, and β-keto esters. The reactions are typically carried out under reflux in ethanol or other suitable solvents .
Major Products Formed
The major product formed from the condensation reactions is this compound itself. Substitution reactions can yield various derivatives depending on the substituents introduced.
科学的研究の応用
2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, potentially leading to biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
類似化合物との比較
Similar Compounds
3,4-Dimethylpyrano[2,3-c]pyrazol-6(2H)-one: A closely related compound with similar structural features.
Pyrano[2,3-c]pyrazol-6-ones: A broader class of compounds that share the pyrano[2,3-c]pyrazole core structure.
Uniqueness
2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is unique due to the presence of the butyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with other molecules and its overall properties compared to similar compounds.
特性
CAS番号 |
88550-05-4 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC名 |
2-butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C12H16N2O2/c1-4-5-6-14-9(3)11-8(2)7-10(15)16-12(11)13-14/h7H,4-6H2,1-3H3 |
InChIキー |
KWHVZYHBDXHTFN-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=C2C(=CC(=O)OC2=N1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate](/img/structure/B14378070.png)





![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)







